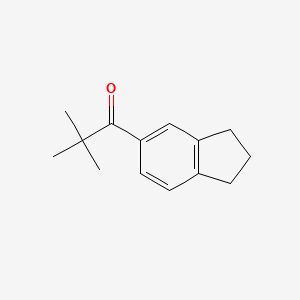

1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-14(2,3)13(15)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYOJOIWSYEDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.

Friedel-Crafts Acylation: The 2,3-dihydro-1H-indene undergoes Friedel-Crafts acylation with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 2,2-dimethylpropanone group to the indan ring system.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its structure allows for various modifications that can lead to new compounds with desired properties.

Biology

Research has indicated potential biological activities , including:

- Anti-inflammatory properties : Studies suggest that derivatives of this compound may inhibit inflammatory pathways.

- Anticancer activity : Preliminary investigations have shown promise in targeting cancer cells through specific molecular interactions .

Medicine

The therapeutic potential of 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one includes:

- Anti-inflammatory and analgesic effects : It may serve as a treatment for conditions involving inflammation.

- Neuroprotective effects : Some studies indicate its utility in protecting against hypoxic conditions and improving cognitive functions .

Industry

In industrial applications, this compound is explored for developing new materials and chemical products. Its unique properties make it suitable for use in various formulations.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

1-(2,3-Dihydro-1H-Inden-5-yl)propan-1-one (C₁₂H₁₄O)

- Molecular Weight : 174.24 g/mol.

- Key Differences : Lacks the 2,2-dimethyl branching, resulting in reduced steric hindrance and lower lipophilicity (logP ~2.1 vs. ~3.0 for the dimethyl analog).

- Synthesis : Likely synthesized via Friedel-Crafts acylation using propionyl chloride and AlCl₃ .

1-(2,3-Dihydro-1-Methyl-1H-Inden-3-yl)-2-Methylpropan-1-one (C₁₄H₁₈O)

- Molecular Weight : 202.13577 Da (isomeric to the target compound).

- Key Differences : Methyl substitution on the indenyl ring (position 3) alters electronic distribution and steric interactions.

- Synthesis : Generated via hypervalent iodine-mediated reactions (e.g., HTIB oxidation) .

- Physicochemical Impact : Enhanced thermal stability due to increased ring substitution.

5-Chloro-2,3-Dihydro-1H-Inden-1-one (C₉H₇ClO)

- Molecular Weight : 166.61 g/mol.

- Synthesis: Cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone using sulfuric acid .

Cathinone Derivatives: Functional Group Variations

Indapyrophenidone (1-(2,3-Dihydro-1H-Inden-5-yl)-2-Phenyl-2-(Pyrrolidin-1-yl)-Ethanone)

- Molecular Weight : 319.42 g/mol.

- Key Differences: Phenyl-pyrrolidinyl ethanone group replaces the dimethylpropanone, introducing hydrogen-bond donors/acceptors.

- Analytical Characterization : Confirmed via X-ray crystallography (CCDC 1426092) .

- Pharmacology: Marketed as a novel psychoactive substance (NPS) with stimulant effects .

bk-IBP (1-(2,3-Dihydro-1H-Inden-5-yl)-2-(Ethylamino)Butan-1-one)

- Molecular Weight : 231.32 g/mol.

- Regulatory Status : Listed as a controlled substance in some jurisdictions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity Trends: Dimethyl substitution in the target compound increases logP compared to non-branched analogs, suggesting enhanced blood-brain barrier penetration.

- Synthetic Complexity : Branched ketones (e.g., 2,2-dimethylpropan-1-one) require specialized acylating agents, whereas linear analogs are more straightforward to synthesize .

Pharmacological and Regulatory Considerations

- Psychoactive Potential: Cathinone derivatives (e.g., indapyrophenidone) exhibit stimulant effects via monoamine reuptake inhibition. The target compound’s lack of a pyrrolidine/phenyl group may reduce such activity, though structural similarities warrant caution .

Biological Activity

1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one, commonly referred to as a derivative of indanone, is an organic compound with the molecular formula and a molecular weight of approximately 202.3 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.

The compound's structure includes a dimethylpropanone group attached to the indan ring system. Its IUPAC name is 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one, with the following identifiers:

- CAS Number : 1152837-03-0

- Molecular Formula :

- Molecular Weight : 202.3 g/mol

The biological activity of 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one is thought to be mediated through its interactions with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors and modulating their activities, thus influencing various biochemical pathways.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. For instance, in vitro studies demonstrated that the compound reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of 1-(2,3-dihydro-1H-inden-5-yl)-2,2-dimethylpropan-1-one has been explored in various cancer cell lines. In one study, the compound exhibited cytotoxic effects against human breast cancer cells (MCF-7), leading to apoptosis through the activation of caspase pathways. This suggests that it may be a promising candidate for further development as an anticancer therapeutic agent.

Case Studies

| Study | Cell Line | Concentration | Findings |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10 µM | Induced apoptosis via caspase activation |

| Study B | RAW 264.7 (Macrophages) | 50 µM | Reduced NO and PGE2 production |

| Study C | HeLa (Cervical Cancer) | 20 µM | Inhibited cell proliferation |

Q & A

Advanced Research Question

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (FMOs). The HOMO-LUMO gap predicts electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate interactions with catalysts (e.g., palladium complexes) to assess binding affinities and transition-state energetics .

- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .

What are the best practices for validating the compound’s biological activity in preclinical studies?

Basic Research Question

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays. Normalize activity to positive controls (e.g., staurosporine for kinase inhibition) .

- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations via nonlinear regression .

Advanced Research Note :

For mechanistic studies, employ metabolomics (LC-HRMS) to identify downstream biomarkers and RNA-seq to map gene expression changes post-treatment .

How should researchers address limitations in experimental design when extrapolating results to real-world applications?

Advanced Research Question

- Sample Variability : If synthetic yields are inconsistent, use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

- Matrix Effects : In environmental studies, simulate complex matrices (e.g., wastewater) by spiking the compound into heterogeneous mixtures and analyzing recovery rates via LC-MS/MS .

- Long-term Stability : Address organic degradation during prolonged experiments by storing samples at −80°C with antioxidants (e.g., BHT) .

What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs?

Basic Research Question

- ¹³C NMR : The quaternary carbon in the 2,2-dimethylpropan-1-one group appears as a singlet at δ ~210 ppm, distinct from ester or amide carbonyls .

- UV-Vis : The indenyl π→π* transition (~280 nm) and n→π* carbonyl transition (~320 nm) provide a unique spectral fingerprint .

- Raman Spectroscopy : The symmetric C=O stretch (~1720 cm⁻¹) differentiates it from conjugated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.